molecular formula C11H8F3N3O4 B2610578 3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1262865-31-5

3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2610578
CAS No.: 1262865-31-5
M. Wt: 303.197
InChI Key: GOKHPSIXIXSCHK-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₈F₃N₃O₄, with a molecular weight of 303.20 g/mol (CAS: 1262865-31-5) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid and ethoxycarbonyl groups contribute to solubility and reactivity, making it a versatile intermediate in medicinal chemistry and material science.

Properties

IUPAC Name

3-ethoxycarbonyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(20)5-4-15-17-7(11(12,13)14)3-6(9(18)19)16-8(5)17/h3-4H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHPSIXIXSCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound's structure incorporates an ethoxycarbonyl group and a trifluoromethyl substituent, which may contribute to its pharmacological properties.

  • Molecular Formula : C11H8F3N3O4
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 937601-49-5

The biological activity of pyrazolo[1,5-a]pyrimidines is often mediated through their interaction with specific enzymes and receptors. The precise mechanism of action for this compound is not fully elucidated but is believed to involve modulation of various biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The presence of the trifluoromethyl group is thought to enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidines. These compounds are believed to inhibit key signaling pathways involved in tumor growth and proliferation. For example, some derivatives have demonstrated selective inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis in cancer cells .

Case Study: Inhibition of PfDHODH

In a study assessing the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), several pyrazole derivatives were evaluated for their biological activity. The results indicated that certain compounds exhibited up to 30% inhibition at a concentration of 50 μM. This suggests that modifications in the structure, such as the incorporation of trifluoromethyl groups, can significantly influence inhibitory potency .

Compound% Inhibition at 50 μM
Compound 1b30%
Compound 2c15%
Known Inhibitor (3c)19%

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidines are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, pyrazolo[1,5-a]pyrimidines have been associated with various other pharmacological activities including:

  • Antiviral effects
  • Estrogen receptor modulation
  • Anti-obesity effects

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of this compound in antiviral drug development. Its structural similarity to known antiviral agents positions it as a candidate for targeting viral polymerases, particularly in influenza A virus research. The compound has been investigated for its ability to disrupt protein-protein interactions essential for viral replication .

Antimicrobial Properties

In addition to antiviral applications, 3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has shown promise in antimicrobial studies. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Case Study 1: Influenza Virus Inhibition

A study focused on compounds structurally related to this compound revealed that modifications to the pyrazolo structure could enhance binding affinity to viral polymerase subunits. The synthesized compounds demonstrated notable inhibitory effects in vitro against influenza virus strains .

Case Study 2: Antimicrobial Activity Assessment

Another investigation evaluated the antimicrobial efficacy of several derivatives of this compound against both Gram-positive and Gram-negative bacteria. The results indicated substantial antifungal activity and moderate antibacterial effects, particularly against resistant strains .

Data Table: Biological Activities

Compound NameActivity TypeTarget Pathogen/MechanismReference
This compoundAntiviralInfluenza A Polymerase
Derivative AAntimicrobialE. coli ATCC 25922
Derivative BAntimicrobialPseudomonas aeruginosa

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, synthesis routes, and properties of the target compound with analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Features Synthesis Method Reference
3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid -CO₂Et (C3), -CF₃ (C7), -CO₂H (C5) C₁₁H₈F₃N₃O₄ Carboxylic acid enhances solubility; trifluoromethyl improves lipophilicity. SNAr or Suzuki coupling from brominated precursors
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -CO₂Et (C3), -CF₃ (C7), 3-MeO-Ph (C5) C₁₇H₁₄F₃N₃O₃ Methoxyphenyl at C5 increases steric bulk; ester group reduces polarity. Suzuki-Miyaura cross-coupling
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid -CF₂CF₃ (C7), -Me (C5), -CO₂H (C2) C₁₀H₇F₅N₃O₂ Pentafluoroethyl enhances electron-withdrawing effects; higher fluorine content. Condensation of aminopyrazoles
5-(2-Furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid -Furyl (C5), -CF₃ (C7), saturated ring C₁₂H₁₀F₃N₃O₃ Saturated ring reduces planarity; furyl introduces π-conjugation. Cyclization of β-keto esters
3-(Dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Dibenzothiophene (C3), -NHBoc (C5) C₂₅H₁₈F₃N₅OS Bulky substituents at C3/C5; amino group enables hydrogen bonding. Sequential SNAr and Suzuki coupling

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility (logP ~1.5) compared to ester derivatives like ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (logP ~3.1) .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in analogues like 2-methyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine , which remains stable up to 250°C .

Optical and Electronic Properties

  • Trifluoromethylated pyrazolo[1,5-a]pyrimidines exhibit strong fluorescence in solution (λem = 450–500 nm) due to extended π-conjugation . The target compound’s carboxylic acid may quench fluorescence via proton transfer, distinguishing it from non-acidic derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid?

  • Methodology : A two-step synthesis is often used:

Cyclization : React 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere to activate the core structure .

Functionalization : Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) and sodium carbonate at 110°C to introduce substituents .

  • Key Factors : Reaction time (24 hours for coupling), solvent purity, and inert conditions are critical for yield optimization .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., ethoxycarbonyl at δ 1.3–1.4 ppm for CH3, trifluoromethyl at δ 120–125 ppm in 13C) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and trifluoromethyl vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with theoretical m/z values .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group parameters) for absolute configuration validation .

Q. How do researchers mitigate side reactions during synthesis, such as dimerization or over-functionalization?

  • Strategies :

  • Use low-temperature cyclization (20°C) to suppress undesired side products .
  • Employ protective groups (e.g., ethoxycarbonyl) to block reactive sites during coupling .
  • Optimize stoichiometry (e.g., 1.3 mmol PyBroP per 1 mmol substrate) to limit excess reagent interactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the pyrazolo[1,5-a]pyrimidine core?

  • Mechanistic Insight : The -CF3 group acts as a strong electron-withdrawing moiety, increasing electrophilicity at the 5- and 7-positions. This enhances susceptibility to nucleophilic attack (e.g., amidation) while stabilizing intermediates via inductive effects .
  • Experimental Validation : Compare reaction rates of trifluoromethyl-substituted derivatives with non-fluorinated analogs in cross-coupling reactions .

Q. What strategies enable regioselective functionalization at the 5-position without disrupting the ethoxycarbonyl group?

  • Methodology :

  • Protection-Deprotection : Temporarily protect the ethoxycarbonyl group with tert-butoxycarbonyl (Boc) during 5-position modifications .
  • Directed Metalation : Use Pd-catalyzed C-H activation with directing groups (e.g., pyridyl) to achieve selective arylation .
    • Case Study : 5-Arylated derivatives synthesized via Suzuki-Miyaura coupling show >90% regioselectivity under optimized Pd catalysis .

Q. How can researchers resolve discrepancies in NMR data caused by tautomerism or solvent effects?

  • Approach :

  • Variable Temperature NMR : Identify tautomeric equilibria (e.g., pyrazole-pyrimidine tautomers) by analyzing peak splitting at 25–80°C .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-13C couplings .

Q. What computational tools predict the bioactivity of derivatives targeting enzymes like kinases or reductases?

  • Workflow :

Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .

QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with IC50 values from enzymatic assays .

MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. How do steric effects from bulky substituents impact cyclocondensation reactions with 5-aminopyrazole precursors?

  • Findings : Bulky groups (e.g., p-tolylazo) reduce reaction rates by sterically hindering enaminone intermediates. Mitigation involves:

  • Microwave-Assisted Synthesis : Accelerate cyclization (e.g., 30 minutes vs. 5 hours conventional heating) .
  • Solvent Optimization : Use polar aprotic solvents (DMF) to enhance solubility of sterically crowded intermediates .

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